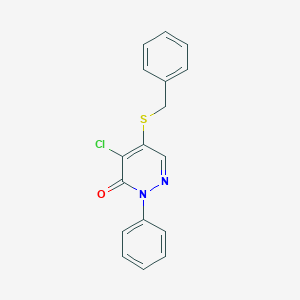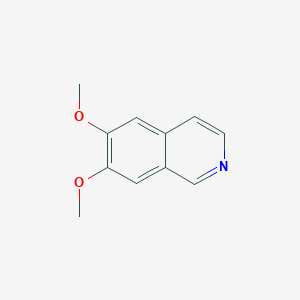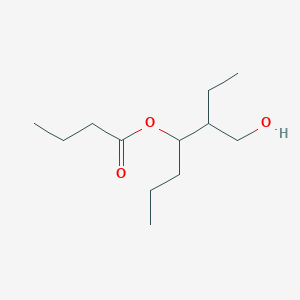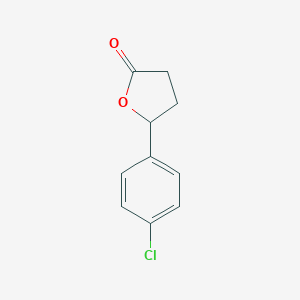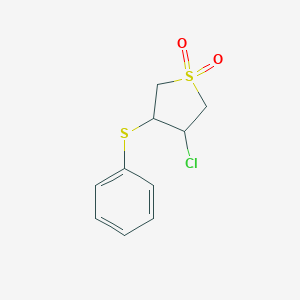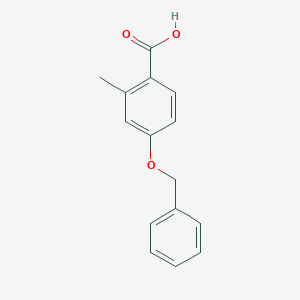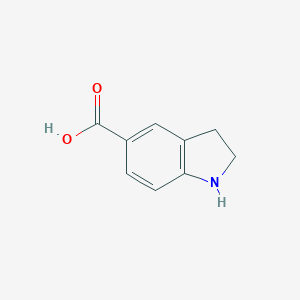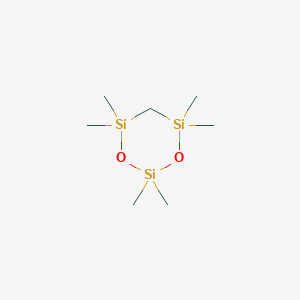
2,2,4,4,6,6-Hexamethyl-1,3,2,4,6-dioxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexamethyl-1,3,2,4,6-dioxatrisilinane, commonly known as HMDS, is a chemical compound with the molecular formula C8H24O2Si3. It is a colorless liquid with a boiling point of 126°C and a density of 0.87 g/cm³. HMDS is widely used in various scientific research applications due to its unique properties and ability to act as a protective coating.
Wirkmechanismus
The mechanism of action of HMDS involves the formation of a protective coating on the surface of the material. HMDS reacts with the surface hydroxyl groups of the material to form a monolayer of HMDS molecules. This monolayer acts as a barrier between the material and the surrounding environment, preventing the material from oxidizing, corroding, or reacting with other chemicals.
Biochemical and Physiological Effects:
HMDS has no known biochemical or physiological effects on living organisms. It is considered safe for use in laboratory settings and has not been found to have any toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The use of HMDS as a protective coating has several advantages in laboratory settings. It provides a barrier against oxidation, corrosion, and other chemical reactions, which can help to preserve the integrity of the material being studied. HMDS is also easy to apply and can be used on a variety of materials, including silicon wafers, glass, and metals.
However, there are also limitations to the use of HMDS in laboratory settings. The coating may not be uniform, which can lead to variations in the results of experiments. Additionally, HMDS may not be suitable for use with certain materials, such as those that react with the coating or those that require a thicker protective layer.
Zukünftige Richtungen
There are several potential future directions for research involving HMDS. One area of interest is the development of new synthesis methods for HMDS that are more efficient and environmentally friendly. Another area of interest is the development of new applications for HMDS, such as in the field of nanotechnology. Additionally, researchers may investigate the use of HMDS in combination with other materials to create new composite materials with unique properties.
Synthesemethoden
The synthesis of HMDS involves the reaction of hexamethyldisiloxane with tert-butanol in the presence of a catalyst such as hydrochloric acid. The reaction produces HMDS and water as byproducts. This method is widely used in laboratory settings and has been extensively studied.
Wissenschaftliche Forschungsanwendungen
HMDS is widely used in scientific research applications due to its unique properties. It is commonly used as a protective coating for various materials, including silicon wafers, glass, and metals. The use of HMDS as a coating material has been extensively studied in the field of microelectronics, where it is used as a photoresist to transfer patterns onto silicon wafers. HMDS is also used in the synthesis of various chemical compounds, including silanes and siloxanes.
Eigenschaften
CAS-Nummer |
17945-19-6 |
|---|---|
Produktname |
2,2,4,4,6,6-Hexamethyl-1,3,2,4,6-dioxatrisilinane |
Molekularformel |
C7H20O2Si3 |
Molekulargewicht |
220.49 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexamethyl-1,3,2,4,6-dioxatrisilinane |
InChI |
InChI=1S/C7H20O2Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7H2,1-6H3 |
InChI-Schlüssel |
WMNLFMGSPJGZEL-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](O1)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(C[Si](O[Si](O1)(C)C)(C)C)C |
Synonyme |
2,2,4,4,6,6-Hexamethyl-1,3-dioxa-2,4,6-trisilacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



